

tautomerism in Pyridine 1-sulfide thione-thiol equilibrium

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Compound Focus: Pyridine, 1-sulfide

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Key Concepts and Relevance to Drug Design

Thione-thiol tautomerism involves the prototropic shift between a thione (C=S) and a thiol (C-SH) form. This equilibrium is crucial in medicinal chemistry because tautomers can have different **shapes, hydrogen bonding capabilities, and interactions with biological targets**, directly affecting a compound's pharmacological activity [1].

For researchers, a key consideration is that the **thione form is often the most stable and predominant**, a fact supported by multiple experimental and computational studies on pyridine-carbonyl thiosemicarbazides and other heterocycles [1]. The stability of this form is often due to the presence of an NH group, which is critical for interactions with enzymes [1]. Furthermore, the tautomeric equilibrium can be shifted, influencing reaction outcomes. For instance, in a basic medium, the equilibrium can shift toward the thiol form, making the sulfur atom available for S-alkylation reactions [2].

Experimental and Computational Data

The table below summarizes key quantitative and methodological data from recent studies on related tautomeric systems.

Compound / System	Predominant Tautomer & Conditions	Key Experimental Data	Computational Methods
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol [3]	Thione form more stable (in solid-state & solution)	FT-IR, Laser-Raman, NMR, UV-vis spectroscopy	DFT/B3LYP/6-311++G(d,p) level
Heterocyclic Catechols [4]	Alkylation at S (Thioether) or N (Thione) depends on heterocycle	X-ray crystallography, (¹ H) NMR, (¹³ C) NMR, HRMS	Not specified
Pyridinecarbonyl thiosemicarbazides [1]	Tautomer with carbonyl & thione groups is most stable	NMR, IR, X-ray analysis	DFT (B3LYP/6-311++G(3df,3pd)) in gas phase & DMSO (PCM)
Dihydropyrimidine-thione [5]	Coexistence of thione-thiol equilibrium in solid-state & solution	Single-crystal XRD, NMR, FTIR	B3LYP/6-311G(d,p) level

Detailed Experimental Protocols

Based on the studies, here are detailed methodologies for investigating thione-thiol tautomerism.

Synthesis via Alkylation

The reaction pathway depends on the tautomeric equilibrium of the starting heterocyclic thiol.

- **Thioether Formation:** Reaction of 3,5-di-*tert*-butyl-*o*-benzoquinone with thiols (e.g., 2-mercapto-4-phenylthiazole) in ethanol at room temperature under argon yields catechol thioethers (69-80% yield) [4].
- **Thione Formation:** The same reaction, when performed with tautomerizing thiols like 2-mercapto-1,3,4-oxadiazole, results in alkylation at the nitrogen atom, forming thione products (40-79% yield) [4].
- **Protocol:** For a typical synthesis, dissolve the quinone or catechol precursor and the heterocyclic thiol in anhydrous ethanol. Stir the mixture under an inert atmosphere (argon) at room temperature

until completion (monitor by TLC). Isolate the product by filtration or evaporation and purify it by recrystallization (e.g., from acetonitrile) [4].

Structural Characterization

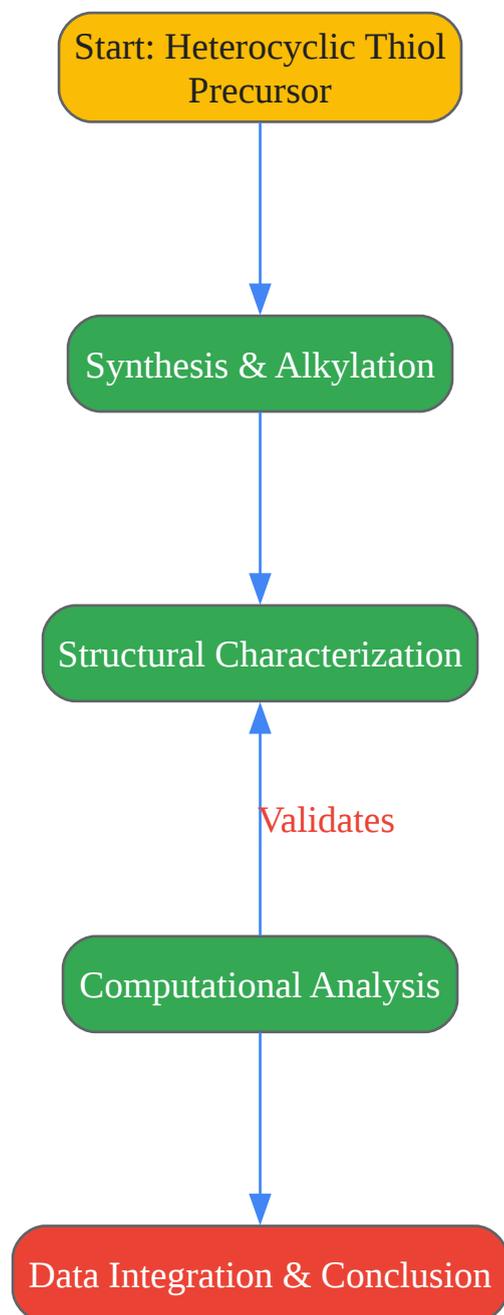
- **X-ray Crystallography:** This is the most definitive method for establishing the molecular structure in the solid state. Crystals suitable for X-ray analysis can be grown via slow recrystallization from solvents like acetonitrile. The analysis can confirm the thione structure and reveal intra- and intermolecular hydrogen bonding patterns that stabilize the tautomer [4].
- **NMR Spectroscopy:** Record (^1H) and (^{13}C) NMR spectra in DMSO-*d*₆. The chemical shifts of protons adjacent to the tautomeric center are particularly diagnostic. The absence of an S-H proton signal (typically a broad singlet around 3.9 ppm) and the presence of N-H proton signals provide evidence for the thione form [5].
- **FT-IR Spectroscopy:** Key vibrational modes help distinguish tautomers. Look for a **C=S stretching vibration** in the region of **1170-1190 cm^{-1}** , which is characteristic of the thione form. The S-H stretch, if present, appears as a weak band around 2570 cm^{-1} [5].

Computational Analysis

- **Protocol:** Perform quantum-chemical calculations using Density Functional Theory (DFT), commonly with the **B3LYP functional** and basis sets like **6-311++G(d,p)** [1].
- **Steps:**
 - **Geometry Optimization:** Optimize the structures of all possible tautomers in the gas phase and in a solvent (e.g., DMSO) using a model like the Polarizable Continuum Model (PCM).
 - **Energy Calculation:** Calculate the relative stabilization energies to determine the most stable tautomer.
 - **Property Prediction:** Compute the theoretical vibrational frequencies (IR), NMR chemical shifts (using the Gauge-Independent Atomic Orbital, GIAO, method), and UV-vis spectra.
 - **Comparison:** Compare the computed values with experimental data to validate the findings and assign the predominant tautomeric structure [3] [1].

Experimental Workflow for Tautomerism Study

The following diagram outlines the logical workflow for a comprehensive study of thione-thiol tautomerism, integrating the methods described above.



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Integrated workflow for tautomerism study

Navigating Information Gaps and Next Steps

The search results did not contain a unified whitepaper on "Pyridine 1-sulfide." The information provided is compiled from studies on related molecules.

- **Refine Your Search:** For more precise information, you may need to search for the specific compound using its formal IUPAC name or CAS number in specialized scientific databases like SciFinder or Reaxys.
- **Leverage General Principles:** The experimental and computational protocols described are standard and robust. They can be directly applied to characterize your compound of interest, even in the absence of a pre-existing whitepaper.
- **Focus on the Thione Form:** Given the consistent evidence across multiple studies, your initial experimental and computational models should prioritize the thione tautomer.

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